N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-2-19-5-3-4-13-24(19)29(26,27)20-9-6-16(7-10-20)22(25)23-18-8-11-21-17(15-18)12-14-28-21/h6-12,14-15,19H,2-5,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHHYMGNQUFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Weight : 520.7 g/mol
- LogP (XLogP3-AA) : 5.3
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 6
This structural profile suggests that the compound may have favorable lipophilicity, which is often associated with good membrane permeability and bioavailability.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical targets in the treatment of Alzheimer's disease.
Inhibitory Potency :
The compound demonstrated significant inhibitory activity against AChE with an IC50 value that indicates its effectiveness compared to established inhibitors like donepezil. The IC50 values for various benzamide derivatives are summarized in Table 1.
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Donepezil | AChE | 0.046 |
| JW8 | BACE1 | 9.01 |
| Quercetin | BACE1 | 4.89 |
Note: TBD indicates that specific IC50 values for the compound are currently under investigation or not disclosed in available literature.
Molecular modeling studies suggest that the compound may inhibit AChE by stabilizing the enzyme's structure, thereby reducing its flexibility and impeding its function. This mechanism is crucial for understanding how modifications to the benzamide structure can enhance or diminish biological activity.
Case Studies and Research Findings
A series of studies have investigated various derivatives of benzamides, including this compound. These studies often employ structure–activity relationship (SAR) analyses to correlate chemical modifications with biological efficacy.
Notable Research Examples
- Dual Inhibitors : Research has shown that compounds designed to inhibit both AChE and BACE1 can be particularly effective in treating Alzheimer's disease. For instance, derivatives exhibiting dual inhibition properties have been characterized with IC50 values ranging from nanomolar to micromolar concentrations, indicating strong potential for therapeutic use .
- Neuroleptic Activity : Benzamide derivatives have also been explored for their neuroleptic effects. In a study evaluating various benzamides for neuroleptic activity, compounds were tested against apomorphine-induced stereotyped behavior in animal models, showing promising results in terms of potency and reduced side effects compared to traditional neuroleptics .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
- Lipophilicity and Solubility: The benzothiophene core in the target compound likely increases lipophilicity compared to the polar pyrrolidinone and methoxy groups in the analogue . However, the 2-ethylpiperidine substituent may enhance solubility relative to unsubstituted piperidine due to steric effects disrupting crystallinity.
- Binding Affinity : Benzothiophene’s aromatic sulfur atom may engage in unique hydrophobic or π-π interactions with target proteins, whereas the dimethoxyphenyl group in the analogue could participate in hydrogen bonding via methoxy oxygen atoms.
- Metabolic Stability : The ethyl group on the piperidine in the target compound may reduce oxidative metabolism by cytochrome P450 enzymes compared to the unsubstituted piperidine in the analogue .
Preparation Methods
Synthesis of the Benzothiophene Amine Intermediate
The benzothiophene moiety serves as a critical structural component. Patent US20030109570A1 describes the preparation of benzothiophene derivatives via alkylation or condensation reactions. For instance, 1-benzothiophen-5-amine can be synthesized through:
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Friedel-Crafts alkylation : Reacting benzothiophene with a halomethylating agent (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃, followed by amination via Hofmann degradation or catalytic hydrogenation.
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Direct amination : Utilizing palladium-catalyzed Buchwald-Hartwig coupling between 5-bromo-1-benzothiophene and ammonia equivalents under inert conditions.
Key solvents include aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with reaction temperatures ranging from 80°C to 120°C. Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures.
Sulfonylation of 2-Ethylpiperidine
The introduction of the sulfonyl group to 2-ethylpiperidine is achieved through sulfonylation using 4-chlorosulfonylbenzoic acid or its derivatives. As demonstrated in PMC7262777, sulfonylation reactions often employ:
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Reagents : 4-(chlorosulfonyl)benzoyl chloride in dichloromethane (DCM) or toluene.
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Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
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Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.
The resultant 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoic acid is isolated via aqueous workup (e.g., dilution with ice-water and extraction with ethyl acetate) and recrystallized from ethanol.
Amidation and Final Coupling
Activation of the Carboxylic Acid
The benzoic acid intermediate undergoes activation to form a reactive acylating agent. Common methods include:
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Acid chloride formation : Treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride in DCM at reflux.
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Mixed carbonate intermediates : Using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic dimethylaminopyridine (DMAP).
For example, PMC9621292 reports that 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl chloride is generated by refluxing the acid with SOCl₂ for 3 hours, followed by solvent removal under reduced pressure.
Coupling with 1-Benzothiophen-5-amine
The final amidation step involves reacting the acyl chloride with 1-benzothiophen-5-amine . As outlined in PMC7689895:
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Solvent system : Anhydrous DMF or THF under nitrogen atmosphere.
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Base : TEA or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
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Conditions : Stirring at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
The crude product is purified via silica gel chromatography (eluent: 30% ethyl acetate in hexane) to yield the target compound as a white solid.
Optimization and Scalability Considerations
Catalytic Enhancements
Recent studies emphasize the use of polyethylene glycol (PEG-400) as a green solvent to improve reaction efficiency and yield. For instance, sulfonylation reactions in PEG-400 at 60°C achieve 85–90% conversion within 4 hours, compared to 70% in traditional solvents like DCM.
Regioselective Functionalization
PMC7262777 highlights the importance of protecting groups to prevent undesired side reactions. For example, introducing a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen prior to sulfonylation ensures regioselectivity, with subsequent deprotection using trifluoroacetic acid (TFA).
Analytical Characterization
Critical analytical data for intermediates and the final compound include:
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide?
The synthesis of structurally analogous sulfonylbenzamide derivatives typically involves multi-step organic reactions. Key steps include coupling the benzothiophene amine with a sulfonated benzoyl chloride intermediate. Catalysts such as palladium complexes (e.g., for Suzuki-Miyaura coupling) and solvents like dichloromethane or toluene are critical for high yields . Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize side products. Purification via column chromatography or recrystallization is often necessary .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Combined analytical techniques are essential:
- NMR spectroscopy (1H/13C) confirms regiochemistry and functional group presence.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
- X-ray crystallography (if crystalline) provides definitive stereochemical data .
For intermediates, FT-IR can monitor sulfonation and amidation progress .
Advanced: What experimental designs are suitable for resolving contradictions in reported biological activity data?
Contradictions in bioactivity (e.g., varying IC50 values) may arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized assay protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
- Orthogonal validation using SPR (surface plasmon resonance) to confirm target binding affinity .
- Impurity profiling via HPLC-MS to rule out confounding byproducts .
Advanced: How can computational methods enhance mechanistic studies of this compound?
- Molecular docking (using AutoDock Vina or Schrödinger) predicts binding modes to targets like kinases or GPCRs.
- MD simulations (GROMACS/NAMD) assess stability of ligand-receptor complexes over time.
- QSAR models identify critical substituents (e.g., sulfonyl group orientation) for activity optimization .
Advanced: What strategies mitigate challenges in synthesizing the 2-ethylpiperidin-1-yl sulfonyl moiety?
The sulfonylation of piperidine derivatives often faces steric hindrance. Solutions include:
- Pre-functionalization : Introducing the sulfonyl group before piperidine alkylation.
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Protecting groups (e.g., Boc for amines) prevent unwanted side reactions .
Basic: What safety protocols are critical when handling this compound?
Based on structurally similar sulfonamides:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Follow OSHA guidelines for sulfonamide-containing waste .
Advanced: How can SAR studies be structured to improve this compound’s selectivity?
- Substituent scanning : Systematically vary the benzothiophene (e.g., halogenation) and piperidine (e.g., branching) moieties.
- Biological testing : Compare inhibition profiles across related targets (e.g., kinase panels).
- Metabolic stability assays : Assess modifications using liver microsomes to guide lead optimization .
Basic: What techniques are used to assess this compound’s solubility and formulation stability?
- HPLC-UV in buffers of varying pH (1.2–7.4) measures solubility.
- DSC/TGA evaluates thermal stability for solid-form selection.
- Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .
Advanced: How can conflicting data on off-target effects be addressed?
- Proteome-wide profiling (e.g., thermal shift assays) identifies unintended targets.
- Crispr-Cas9 knockouts validate specificity in cellular models.
- Dose-response curves differentiate primary vs. secondary effects .
Advanced: What in vivo models are appropriate for pharmacokinetic studies?
- Rodent models : Assess oral bioavailability and half-life.
- Microdosing trials (with LC-MS/MS detection) provide preliminary ADME data.
- Tissue distribution studies using radiolabeled compound (e.g., 14C) quantify organ accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
